DL-CYSTEINE (1-13C)
Description
Properties
Molecular Weight |
NA |
|---|---|
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dl Cysteine 1 13c and Its Derivatives
Stereoselective Synthesis of L-Cysteine (1-13C) from Precursors
The synthesis of the enantiomerically pure L-Cysteine (1-13C) is foundational for many applications that require chiral specificity. Achieving this requires stereoselective methods that can precisely control the three-dimensional arrangement of atoms around the chiral center while incorporating the isotopic label.
Enzymatic and Chemo-enzymatic Approaches for Chiral Purity
Enzymes, as natural catalysts, offer unparalleled stereoselectivity, making them ideal for producing optically pure L-amino acids. Chemo-enzymatic strategies combine the versatility of chemical synthesis with the specificity of enzymatic reactions to create efficient pathways to labeled compounds. acs.orgd-nb.infogoogle.comnih.gov
Several enzymatic routes are employed for L-cysteine synthesis:
From L-Serine: A prominent method involves the use of tryptophan synthase. This enzyme catalyzes the nucleophilic replacement of the hydroxyl group of L-serine. osti.gov In a chemo-enzymatic approach, benzyl (B1604629) mercaptan can be used as a nucleophile to convert L-serine (which would be pre-labeled with 13C at the carboxyl position) into S-benzyl-L-cysteine. The S-benzyl group is then chemically removed to yield the final product, L-Cysteine (1-13C). osti.gov
Using O-acetylserine sulfhydrylase: This enzyme facilitates the production of L-cysteine from O-acetyl-L-serine and a sulfur source like sodium hydrosulfide. nih.gov The reaction is highly specific for the L-enantiomer.
From DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC): A multi-enzyme system can convert the racemic DL-ATC into L-cysteine. mdpi.com This process involves an ATC racemase, an L-ATC hydrolase, and an S-carbamyl-L-cysteine amidohydrolase, demonstrating a powerful whole-cell biocatalysis approach. mdpi.com
The inherent specificity of these enzymes ensures that the product is almost exclusively the desired L-enantiomer, thus achieving high chiral purity.
Table 1: Enzymatic and Chemo-enzymatic Methods for L-Cysteine Synthesis
| Enzyme/System | Precursor(s) | Key Transformation | Reference |
|---|---|---|---|
| Tryptophan Synthase | L-Serine, Benzyl Mercaptan | Stereospecific conversion of L-Serine to S-benzyl-L-cysteine | osti.gov |
| O-acetylserine sulfhydrase | O-acetyl-L-serine, Sodium Hydrosulfide | Direct sulfhydration to L-cysteine | nih.gov |
| Multi-enzyme (ATC pathway) | DL-ATC | Racemic resolution and conversion to L-cysteine | mdpi.com |
Isotopic Enrichment Strategies and Precursor Selection for Carboxyl Labeling
The key to synthesizing DL-Cysteine (1-13C) is the selection of an appropriate precursor that contains the ¹³C atom at the correct position. The label must be introduced early in the synthetic sequence in a molecule that can be efficiently converted to the target amino acid.
For carboxyl (C-1) labeling, the strategy revolves around precursors where the carbon destined to become the carboxyl group is a ¹³C atom. chempep.com
Labeled Serine: As many enzymatic routes start from serine, the use of L-Serine (1-¹³C) is a direct path to L-Cysteine (1-¹³C). osti.gov L-Serine (1-¹³C) itself can be produced biosynthetically using microorganisms grown on a medium with a strategically ¹³C-labeled carbon source. osti.gov For instance, growth on [1-¹³C]-glucose can lead to the desired labeling pattern in serine. sigmaaldrich.com
Simple ¹³C Precursors: A more fundamental chemical approach involves starting with simple, commercially available ¹³C-labeled molecules like sodium cyanide (Na¹³CN) or ¹³C-labeled carbon dioxide (¹³CO₂). These can be incorporated into an organic framework, such as an α-keto acid or a hydantoin, which is then converted to the amino acid through established chemical reactions like the Strecker synthesis or Bucherer-Bergs reaction.
Labeled Acetate: A chemo-enzymatic strategy analogous to labeled phenylalanine synthesis provides a clear blueprint. d-nb.infonih.gov In this model, sodium [1-¹³C]-acetate is converted chemically into a labeled intermediate, which is then subjected to an enzymatic step to produce the final, enantiomerically pure labeled amino acid. d-nb.infonih.gov
The choice of precursor depends on a balance of factors including synthetic accessibility, cost, and the efficiency of label incorporation into the final product. nih.gov
Synthesis of DL-Cysteine (1-13C) Hydrohalide Salts and Hydrates
While stereoselective methods yield L-cysteine, many classical chemical syntheses are not stereospecific and produce a racemic mixture (DL-cysteine). If a non-stereoselective chemical synthesis is performed with a 1-¹³C labeled precursor, the result is DL-Cysteine (1-¹³C).
This racemic mixture is often isolated and stabilized as a hydrohalide salt, most commonly the hydrochloride. The synthesis of DL-cysteine hydrochloride hydrate (B1144303) is a straightforward process. It can be readily produced by dissolving DL-Cysteine (1-¹³C) in an aqueous solution of hydrochloric acid. google.com Subsequent concentration of the solution leads to the crystallization of DL-cysteine (1-¹³C) hydrochloride hydrate. The resulting crystals can be dried to be stored in a stable, solid form. google.com
Preparation of Functionally Relevant DL-Cysteine (1-13C) Conjugates and Prodrugs for Research Applications
The isotopic label in DL-Cysteine (1-¹³C) serves as a tracer in various biological and chemical contexts. The molecule is often incorporated into larger structures or modified as a prodrug to enhance its delivery or function. The synthetic methods for creating these conjugates are generally applicable to the ¹³C-labeled version, as the carboxyl group is typically not involved in the common conjugation chemistries that target the thiol or amino groups.
Examples of relevant conjugates and prodrugs include:
Boron Neutron Capture Therapy (BNCT) Agents: DL-cysteine can be conjugated with boron-rich compounds like carboranes. The synthesis of o-carboranyl-DL-cysteine creates a potential agent for BNCT, where the amino acid moiety helps target rapidly dividing tumor cells. mdpi.com
Self-Assembling Prodrugs: Cysteine can be incorporated into block copolymers to create self-assembling nanoparticles. mdpi.com These structures can act as prodrugs, designed to release the active cysteine molecule under specific physiological conditions, which could be tracked using the ¹³C label. mdpi.com
Antibody-Drug Conjugates (ADCs): The thiol group of cysteine is widely used to link cytotoxic drugs to antibodies, forming ADCs. google.comgoogle.com While these often use engineered cysteines within the antibody structure, the fundamental chemistry of thiol-maleimide or thiol-halogen reactions demonstrates a key application for cysteine's functional handle. google.comgoogle.com
Glucosyl Esters: Enzymatic esterification of D-glucose with L-cysteine produces L-cysteine glucosyl esters. researchgate.net Such sugar-amino acid conjugates are studied for their modified biological properties.
Isotopic Purity Assessment and Quality Control in Synthesis
Ensuring the quality of DL-Cysteine (1-¹³C) is paramount. Quality control involves verifying not only the chemical purity but also the isotopic enrichment and the precise location of the ¹³C label. A combination of analytical techniques is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic purity. researchgate.netalmacgroup.com By analyzing the mass-to-charge ratio with high accuracy, it can resolve the mass difference between the unlabeled (all ¹²C) and the labeled (one ¹³C) molecules. The relative intensities of these peaks in the mass spectrum allow for precise quantification of the isotopic enrichment, often after correcting for the natural abundance of isotopes. researchgate.netalmacgroup.com Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for analyzing labeling patterns in amino acids derived from metabolic studies. jove.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for confirming the position of the isotopic label. researchgate.net A ¹³C-labeled sample will show a significantly enhanced signal for the labeled carbon atom. The chemical shift of this signal confirms its position within the molecule (e.g., in the carboxyl region around 170-175 ppm). Two-dimensional NMR techniques can further confirm the connectivity of the labeled carbon to adjacent atoms. scielo.br
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical and enantiomeric purity of the final product, ensuring that it is free from starting materials, synthetic byproducts, or the incorrect enantiomer.
Table 2: Quality Control Techniques for DL-Cysteine (1-13C)
| Technique | Purpose | Key Findings | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment & Purity | Accurate mass measurement, quantification of labeled vs. unlabeled species. | researchgate.netalmacgroup.com |
| Nuclear Magnetic Resonance (NMR) | Positional Verification | Confirmation of ¹³C label at the carboxyl (C-1) position via chemical shift. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Analysis | Analysis of labeling patterns after derivatization. | jove.comnih.gov |
Sophisticated Analytical Spectroscopic and Chromatographic Methodologies for Dl Cysteine 1 13c Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure, dynamics, and metabolic fate of isotopically labeled compounds within living systems. researchgate.net For studies involving DL-CYSTEINE (1-¹³C), NMR is instrumental in determining isotopic enrichment and identifying downstream metabolites.
High-Resolution ¹³C NMR for Carbonyl Carbon Dynamics and Interconversions
High-resolution ¹³C NMR directly observes the labeled ¹³C nucleus, providing distinct signals that are sensitive to the chemical environment. The labeling of the carbonyl carbon (C1 position) in DL-cysteine is particularly advantageous because its chemical shift is highly responsive to changes in molecular structure and intermolecular interactions. researchgate.net
In studies of metal-cysteine complexes, the ¹³C NMR chemical shift of the carboxylate group shows significant changes upon binding to a metal ion like lead(II), confirming the involvement of this group in the coordination. researchgate.net This sensitivity allows researchers to monitor the dynamics of binding and release. Similarly, detailed NMR studies on L-cysteine-coated gold nanoparticles have utilized ¹³C-labeled cysteine to identify different coordination environments on the nanoparticle surface, revealing how the cysteine molecule interacts with the gold. nih.govacs.org The specific chemical shifts observed provide insights into the interconversion between free and bound states and the nature of the chemical bonds formed.
Table 1: Representative ¹³C NMR Chemical Shifts for DL-Cysteine This interactive table provides typical chemical shift values observed in ¹³C NMR spectra. Values can vary based on solvent and pH.
| Carbon Atom | Chemical Shift (ppm) in D₂O |
|---|---|
| C1 (Carbonyl) | 182.09 |
| C2 (α-carbon) | 60.74 |
| C3 (β-carbon) | 31.97 |
Data sourced from the Human Metabolome Database. nih.gov
Hyperpolarized ¹³C NMR Techniques for Real-Time Metabolic Monitoring
A major limitation of conventional ¹³C NMR is its relatively low sensitivity. nih.gov Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), overcome this by dramatically enhancing the ¹³C signal by tens of thousands of times. nih.govnih.gov This allows for the real-time, non-invasive monitoring of metabolic fluxes in living cells and even in vivo. researchgate.netismrm.org
A prominent application is the use of hyperpolarized [1-¹³C] N-acetyl cysteine (NAC), a cysteine derivative, as a probe to monitor redox chemistry. nih.gov Upon injection, the conversion of hyperpolarized [1-¹³C] NAC into its disulfide-bonded form with glutathione (B108866) can be observed in real-time. nih.govresearchgate.net The product peak is separated from the substrate peak, allowing for the direct visualization and quantification of redox activity in tumor cells and xenografts. nih.gov These state-of-the-art experiments provide a window into the rapid biochemical transformations of cysteine-related compounds, offering valuable insights into cellular redox status and disease progression. nih.govresearchgate.net
Table 2: Research Findings from Hyperpolarized [1-¹³C] N-acetyl Cysteine Studies This interactive table summarizes key findings from studies using hyperpolarized ¹³C NMR with a cysteine derivative.
| Finding | Significance | Reference |
|---|---|---|
| Real-time detection of NAC-glutathione formation in tumor cells. | Demonstrates the ability to monitor in vivo redox status non-invasively. | nih.gov |
| Different rates of biochemical transformation observed in different pancreatic tumor cell lines. | Highlights that metabolic profiles are specific to cellular microenvironments. | nih.gov |
Quantitative ¹³C NMR for Isotopic Abundance Determination and Flux Ratios
Quantitative ¹³C NMR is used to determine the degree of ¹³C enrichment in cysteine and its metabolic products, which is essential for calculating metabolic flux ratios. osti.gov Metabolic flux analysis (MFA) provides a detailed map of the rates of reactions throughout a metabolic network. osti.govpreprints.org By introducing a ¹³C-labeled substrate like DL-CYSTEINE (1-¹³C) and measuring the isotopic enrichment in downstream metabolites, researchers can quantify the flow of carbon through various pathways. nih.gov
For example, studies have traced ¹³C from labeled serine to quantify the rate of de novo cysteine synthesis in different tissues. nih.govnih.gov The fractional labeling of cysteine, normalized to the enrichment of its precursor, provides a direct measure of the flux through the transsulfuration pathway. nih.gov This approach has revealed that de novo cysteine synthesis varies significantly across tissues, being high in the liver and pancreas but absent in the lung. nih.govnih.gov Such quantitative data are critical for understanding how different tissues acquire and utilize cysteine and how these processes are altered in diseases like cancer. nih.gov
Mass Spectrometry (MS) for Isotopic Tracing, Metabolite Quantification, and Flux Analysis
Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for stable isotope tracing studies, allowing for precise quantification of labeled metabolites and detailed flux analysis. osti.govnih.gov When coupled with chromatographic separation methods, MS can analyze complex biological mixtures with high resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile compounds like amino acids in complex biological samples such as plasma, urine, and cell extracts. nih.govnih.gov The initial liquid chromatography step separates cysteine and its metabolites from the thousands of other compounds present in the matrix. The subsequent MS/MS analysis provides both quantification and structural confirmation.
In isotopic tracing studies, the mass spectrometer can distinguish between the unlabeled (¹²C) and labeled (¹³C) forms of cysteine and its metabolites. nih.gov For instance, after administering [U-¹³C₃, ¹⁵N] L-cysteine to cell cultures, researchers used LC-MS to track its rapid conversion into products like L-cystine and thiazolidine (B150603) derivatives. nih.gov The use of isotopically labeled internal standards, such as ¹³C₃,¹⁵N-cysteine, is crucial for accurate quantification, as it corrects for sample loss during processing and variations in instrument response. physiology.org Validated LC-MS/MS methods can achieve low limits of detection, making them suitable for quantifying endogenous levels of cysteine and its derivatives in human plasma and urine. nih.gov
Table 3: Applications of LC-MS/MS in DL-CYSTEINE (1-¹³C) Tracing This interactive table highlights various applications and findings from LC-MS/MS-based studies.
| Application Area | Key Finding | Sample Matrix | Reference |
|---|---|---|---|
| Metabolic Tracing | Characterized de novo cysteine synthesis and cystine uptake in murine tissues and tumors. | Tissue extracts | nih.govnih.gov |
| Metabolite Identification | Identified novel cysteine metabolites (e.g., thiazolidine-4-carboxylic acid) in protozoan parasites. | Cell extracts | nih.gov |
| Quantitative Analysis | Developed a validated method for quantifying S-methyl-l-cysteine using an isotope-labeled internal standard. | Human plasma and urine | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis. However, because amino acids like cysteine are non-volatile, they must first be chemically modified through a process called derivatization to make them suitable for GC analysis. ucdavis.eduwvu.edu Common derivatization methods include esterification and silylation, which convert the polar functional groups into more volatile ones. wvu.edupublish.csiro.au
Once derivatized, ¹³C-labeled cysteine and its metabolites can be separated by GC and detected by MS. This approach is widely used in metabolic flux analysis where the labeling patterns of proteinogenic amino acids are analyzed to deduce intracellular fluxes. preprints.org The use of stable isotope-labeled internal standards is also critical in GC-MS for accurate quantification. google.com Although some amino acids like cysteine can be challenging to analyze with GC-MS due to potential degradation during hydrolysis or derivatization, optimized protocols have been developed to provide reliable and precise measurements of ¹³C enrichment. wvu.eduacs.org
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content
The fundamental principle of IRMS involves the conversion of the sample into a simple gas, such as carbon dioxide (CO₂), followed by the measurement of the relative abundance of its isotopologues (e.g., ¹³CO₂ and ¹²CO₂). fmach.it For ¹³C analysis, this is typically achieved through combustion in an elemental analyzer coupled to the IRMS system (EA-IRMS). fmach.it The resulting isotope ratio is expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB). thermofisher.com
Research Findings:
However, a key consideration in IRMS analysis, particularly when using derivatization agents for sample preparation, is the potential for kinetic isotope effects. wvu.edu These effects can alter the measured isotope ratio and must be corrected for to ensure accurate quantification of the original isotopic enrichment. wvu.edu Methodologies have been developed to address this by running parallel experiments with natural abundance substrates to calculate and correct for these effects. nih.gov
Below is a table summarizing the key aspects of IRMS for bulk isotopic analysis of DL-Cysteine (1-13C):
| Parameter | Description | Relevance to DL-CYSTEINE (1-13C) Analysis |
| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a sample after conversion to a simple gas (CO₂). fmach.it | Determines the overall enrichment of ¹³C from labeled cysteine in a biological sample. |
| Instrumentation | Typically involves an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS). fmach.it | Allows for the combustion of the sample and subsequent high-precision measurement of the ¹³CO₂/¹²CO₂ ratio. |
| Output | Isotope ratios are expressed in delta (δ) notation (‰) relative to a standard (e.g., VPDB). thermofisher.com | Provides a standardized way to report and compare isotopic enrichment across different studies and laboratories. |
| Applications | Tracing the overall incorporation of ¹³C from DL-Cysteine into biomass, protein pools, or specific metabolic fractions. | Enables a broad understanding of how cysteine is utilized within an organism or cell culture. |
| Considerations | Potential for kinetic isotope effects during sample preparation and analysis. wvu.edu | Requires careful method validation and correction procedures to ensure accurate results. nih.gov |
Chromatographic Separation Techniques for Labeled Cysteine and Metabolites
While IRMS provides bulk isotopic information, chromatographic techniques are essential for separating DL-Cysteine (1-13C) from its various metabolites before mass spectrometric analysis. This separation is crucial for understanding the specific metabolic pathways in which the labeled cysteine participates.
The coupling of liquid chromatography (LC) or gas chromatography (GC) to mass spectrometry (MS) or IRMS allows for compound-specific isotope analysis (CSIA). fmach.it This approach provides detailed insights into the isotopic enrichment of individual compounds within a complex mixture. For non-volatile compounds like amino acids, derivatization is often necessary to make them suitable for GC analysis. wvu.eduucdavis.edu
Research Findings:
Studies have shown that ¹³C-labeled cysteine is rapidly metabolized into various compounds, including cystine, alanine, and other derivatives. nih.gov Chromatographic separation is therefore vital to resolve these metabolites and accurately measure their individual isotopic enrichment. Techniques like capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) have been used to monitor the turnover of intracellular metabolites after introducing stable-isotope-labeled L-cysteine. nih.gov
Chiral Separation for Enantiomeric Analysis in Biological Samples
A critical aspect of cysteine metabolism is its chirality. DL-Cysteine is a racemic mixture of D-Cysteine and L-Cysteine, and their biological roles and metabolic fates can differ significantly. Therefore, chiral separation techniques are necessary to distinguish between the enantiomers and their respective labeled metabolites.
Chiral chromatography is the primary method for separating enantiomers. This can be achieved using either chiral stationary phases (CSPs) or by derivatizing the analytes with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral column. mdpi.com
Research Findings:
Several chiral derivatization reagents have been developed for the analysis of amino acid enantiomers, including N-acetyl-L-cysteine (NAC) and others. nih.govresearchgate.net The derivatization not only enables chiral separation but can also improve the chromatographic behavior and detection sensitivity of the analytes. researchgate.net For instance, methods have been developed using o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol to form fluorescent diastereomeric isoindoles, which can be separated by HPLC. nih.gov
A significant challenge in the chiral analysis of cysteine is its instability, as it readily oxidizes to cystine. researchgate.net Therefore, a reduction step, often using agents like DL-dithiothreitol (DTT), is typically required during sample preparation to convert cystine back to cysteine before derivatization and analysis. capes.gov.br
The following table outlines common approaches for the chiral separation of cysteine enantiomers:
| Technique | Principle | Example Application |
| Chiral Stationary Phase (CSP) HPLC | Separation is based on the differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. | A Chiralpak® ZWIX(+) column has been used for the rapid determination of cysteine enantiomers under polar ionic elution conditions. researchgate.net |
| Chiral Derivatization followed by HPLC | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard reversed-phase column. | Derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) allows for the separation and fluorescent detection of amino acid enantiomers. mdpi.com |
| Gas Chromatography on Chiral Columns | Volatilized derivatives of amino acid enantiomers are separated on a GC column coated with a chiral stationary phase. | GC is a well-established technique for the enantioseparation of derivatized amino acids. mdpi.com |
Advanced HPLC and UPLC for Compound Resolution and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of modern bioanalytical chemistry, offering high resolution and sensitivity for the separation and quantification of metabolites. UPLC, with its use of smaller particle size columns, provides even greater resolution, speed, and sensitivity compared to traditional HPLC.
These techniques, when coupled with mass spectrometry (LC-MS or UPLC-MS), are powerful tools for tracing the metabolic fate of DL-Cysteine (1-13C). The high resolving power of UPLC is particularly beneficial for separating complex mixtures of metabolites that may be present in biological samples.
Research Findings:
UPLC-MS/MS methods have been developed for the simultaneous detection and quantification of multiple metabolites in the methionine and cysteine pathways. tandfonline.com These methods often employ reversed-phase chromatography with columns such as the XSelect HSS T3, which are suitable for retaining and separating polar compounds. tandfonline.com Gradient elution, where the mobile phase composition is changed over time, is typically used to achieve optimal separation of a wide range of metabolites with different polarities. tandfonline.com
The use of ¹³C-labeled internal standards is crucial for accurate quantification in LC-MS analysis, as it corrects for variations in sample preparation and instrument response. acs.org For targeted analysis, a technique called parallel reaction monitoring (pSRM) on high-resolution mass spectrometers can be used to quantify specific modified peptides, including those containing oxidized cysteine residues. nih.gov
The table below provides a summary of advanced HPLC and UPLC methodologies for cysteine and metabolite analysis:
| Parameter | HPLC | UPLC |
| Particle Size | Typically 3-5 µm | Sub-2 µm |
| Resolution | High | Very High |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Excellent |
| Typical Application | Routine analysis of cysteine and its major metabolites. researchgate.net | High-throughput metabolic profiling and quantification of a wide range of cysteine-related metabolites in complex biological samples. tandfonline.com |
In Depth Applications of Dl Cysteine 1 13c in Metabolic Flux Analysis and Pathway Elucidation
Elucidation of Sulfur Amino Acid Metabolism and Interconversions
DL-Cysteine (1-13C) is instrumental in unraveling the intricate network of sulfur amino acid metabolism. This includes the pathways for cysteine's own synthesis and breakdown, as well as its relationship with other key sulfur-containing molecules.
Stable isotope tracing with compounds like ¹³C-labeled cysteine allows for the comprehensive interrogation of cysteine metabolism. biorxiv.orgnih.gov Cysteine anabolism, or its de novo synthesis, can be tracked to understand its contribution to the cellular cysteine pool. biorxiv.orgnih.govaacrjournals.org Studies have shown that the capacity for de novo cysteine synthesis varies significantly across different tissues, with the liver and pancreas exhibiting the highest rates. biorxiv.orgnih.govaacrjournals.org Conversely, some tissues, like the lung, may lack this capability entirely. biorxiv.orgnih.gov
In the context of disease, such as cancer, the dynamics of cysteine metabolism are often rewired. biorxiv.orgnih.govaacrjournals.org Isotope tracing has revealed that while some tumors can synthesize cysteine, this ability is often downregulated during tumor development. biorxiv.orgnih.gov Instead, many tumors become highly dependent on the uptake of exogenous cystine, the oxidized dimer of cysteine, to meet their increased demand for this amino acid. biorxiv.orgnih.govaacrjournals.org
Cysteine catabolism, the breakdown of cysteine, leads to the formation of various downstream metabolites. The use of ¹³C-labeled cysteine enables researchers to trace the flow of carbon from cysteine into these subsequent molecules, providing insights into the activity of different catabolic pathways.
The transsulfuration pathway is a critical metabolic route that connects the metabolism of methionine and cysteine. nih.gov This pathway allows for the synthesis of cysteine from methionine via the intermediate homocysteine. nih.govcreative-proteomics.com DL-Cysteine (1-13C) and other labeled amino acids are crucial for studying the flux through this pathway. nih.govresearchgate.net
The process begins with the conversion of methionine to homocysteine through the methionine cycle. nih.govresearchgate.net Homocysteine can then either be remethylated back to methionine or enter the transsulfuration pathway. nih.gov The first committed step of the transsulfuration pathway is the condensation of homocysteine with serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine-β-synthase (CBS). nih.gov Subsequently, cystathionine is cleaved by cystathionine-γ-lyase (CTH) to produce cysteine. nih.gov
By using ¹³C-labeled precursors, researchers can quantify the rate of cysteine synthesis via this pathway. For instance, studies using [3-¹³C] L-serine have demonstrated active transsulfuration contributing to the de novo synthesis of cysteine in cells that express CBS and CTH. nih.gov These tracing experiments can also reveal how the activity of the transsulfuration pathway is regulated, for example, in response to the availability of extracellular cysteine. nih.gov The interplay with the methionine cycle is significant, as the provision of dietary cysteine can influence the fate of homocysteine, directing it away from transsulfuration and towards remethylation. researchgate.net
Cysteine Catabolism and Anabolism Pathways
Investigation of Glutathione (B108866) Biosynthesis and Turnover Kinetics
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a vital antioxidant and plays a key role in cellular detoxification. aacrjournals.org DL-Cysteine (1-¹³C) is an invaluable tool for studying the synthesis and turnover of this critical molecule.
The availability of cysteine is often the rate-limiting factor for the synthesis of glutathione. nih.gov By supplying cells or organisms with L-Cysteine (1-¹³C), researchers can directly trace the incorporation of the labeled cysteine into the newly synthesized glutathione molecule. nih.govmdpi.compnas.org This allows for the determination of the fractional and absolute synthesis rates of glutathione under various physiological and pathological conditions. nih.govpnas.orgresearchgate.net
For example, studies in healthy adults have used intravenous infusions of L-[1-¹³C]cysteine to measure whole blood glutathione synthesis rates. nih.govpnas.org These studies have shown that restricting the dietary intake of sulfur amino acids leads to a significant decrease in the rate of glutathione synthesis. nih.govpnas.org In pediatric patients with sepsis, similar tracer studies have revealed a 60% reduction in whole blood glutathione synthesis rates compared to controls. researchgate.net
The use of ¹³C-labeled cysteine, in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of labeled glutathione. mdpi.compnas.org This provides detailed kinetic data on de novo glutathione synthesis and can reveal how this process is affected by factors such as disease, diet, and drug treatments. nih.govmdpi.comnih.gov
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state, or thiol status. nih.gov Disruptions in this balance are associated with oxidative stress, a condition implicated in numerous diseases. nih.gov While DL-Cysteine (1-¹³C) is primarily used to trace the synthesis of the glutathione backbone, the principles of stable isotope labeling can be extended to study redox dynamics.
By pre-labeling the cellular glutathione pool with a ¹³C-labeled precursor like cysteine, it is possible to monitor the oxidation of GSH to GSSG in living cells. nih.gov For instance, using [U-¹³C]-labeled cysteine, researchers have been able to track the oxidation of glutathione in glioblastoma cells in real-time using heteronuclear NMR. nih.gov This approach can be applied to investigate the effects of pro-oxidant agents or drugs on glutathione redox cycling and to understand mechanisms of drug resistance that involve the neutralization of reactive oxygen species (ROS). nih.gov
Furthermore, hyperpolarized [1-¹³C] N-acetyl cysteine (NAC), a precursor to cysteine, has been developed as a novel probe for monitoring glutathione redox chemistry in real-time using hyperpolarized ¹³C MRI. nih.govresearchgate.net This technique allows for the non-invasive in vivo assessment of the redox environment, which could have significant diagnostic applications in cancer and other diseases. nih.govresearchgate.net
De Novo Glutathione Synthesis Tracing with Labeled Cysteine Precursor
Analysis of Protein Turnover and Amino Acid Incorporation Rates
Proteins are in a constant state of synthesis and degradation, a process known as protein turnover. nih.gov Stable isotope-labeled amino acids, including DL-Cysteine (1-¹³C), are essential tools for quantifying the rates of protein turnover and amino acid incorporation. metsol.comnih.govnih.govckisotopes.com
By introducing a labeled amino acid into a biological system, researchers can measure the rate at which it is incorporated into newly synthesized proteins. nih.govckisotopes.com This provides a direct measure of protein synthesis rates. Conversely, the rate of disappearance of the label from the protein pool can be used to determine the rate of protein degradation. ckisotopes.com
Tracer methods using isotopically labeled compounds are ideal for exploring the dynamic aspects of protein metabolism in whole organisms. metsol.com The infusion of a tracer like ¹³C-labeled cysteine, coupled with the analysis of its enrichment in plasma and incorporation into specific proteins, allows for the calculation of whole-body and tissue-specific protein turnover rates. metsol.com
For example, studies using ¹³C-labeled leucine (B10760876) have been conducted to investigate whole-body protein turnover in response to different dietary protein levels during weight loss. metsol.com Similar methodologies can be applied with DL-Cysteine (1-¹³C) to specifically probe the turnover of cysteine-containing proteins.
The data obtained from these studies are crucial for understanding how protein metabolism is regulated by factors such as diet, age, and disease. metsol.com For instance, research has shown that aging can attenuate the protein synthesis response to exercise. metsol.com
Interactive Data Tables
Table 1: Research Findings on Cysteine Metabolism and Glutathione Synthesis using ¹³C-labeled Tracers
| Research Focus | Key Finding | Organism/System | Labeled Compound Used | Reference |
| Cysteine Synthesis | De novo cysteine synthesis is highest in liver and pancreas, and absent in the lung. | Murine tissues | ¹³C-serine and ¹³C-cystine | biorxiv.orgnih.gov |
| Cysteine in Tumors | Cysteine synthesis is often downregulated during tumorigenesis, increasing reliance on exogenous cystine. | Murine tumors | ¹³C-serine and ¹³C-cystine | biorxiv.orgnih.gov |
| Transsulfuration Pathway | Active transsulfuration contributes to de novo cysteine synthesis in cells expressing CBS and CTH. | Cancer cell lines | [3-¹³C] L-serine | nih.gov |
| Glutathione Synthesis | A sulfur amino acid-free diet significantly reduces whole blood glutathione synthesis rates. | Healthy adult humans | L-[1-¹³C]cysteine | nih.govpnas.org |
| Glutathione in Sepsis | Whole blood glutathione synthesis rates are decreased by ~60% in septic pediatric patients. | Pediatric patients | L-[1-¹³C]cysteine | researchgate.net |
| Glutathione Redox Cycling | ¹³C-labeled cysteine can be used to monitor the oxidation of GSH to GSSG in living cells. | Glioblastoma cells | [U-¹³C]-cysteine | nih.gov |
Measurement of Protein Synthesis Rates via Labeled Cysteine Incorporation
The incorporation of 13C-labeled cysteine into newly synthesized proteins provides a direct and quantitative measure of protein synthesis rates. This technique is invaluable for studying the dynamic nature of the proteome in response to various physiological and pathological stimuli.
Researchers utilize mass spectrometry to track the enrichment of DL-CYSTEINE (1-13C) in specific proteins or the entire proteome over time. By administering the labeled cysteine and subsequently analyzing tissue or plasma samples, the rate of protein synthesis can be determined. This approach has been instrumental in understanding the regulation of plasma protein synthesis in humans under different nutritional and disease states. researchgate.net For instance, studies have employed this method to measure the fractional synthesis rate (FSR) of numerous individual plasma proteins, revealing a wide range of synthesis rates that reflect their diverse physiological functions. researchgate.net
This methodology has also been applied to investigate muscle protein synthesis, a critical process in growth, repair, and adaptation. Following resistance exercise, the ingestion of proteins containing labeled amino acids, such as L-[1-13C]leucine, allows for the precise measurement of myofibrillar protein synthesis. physiology.org Such studies have provided key insights into how different protein sources influence muscle anabolism. physiology.org
Table 1: Research Findings on Protein Synthesis Rates using Labeled Cysteine
| Research Focus | Key Findings | Significance |
| Plasma Protein Synthesis in Humans | Measurement of fractional synthesis rates (FSR) of 29 different plasma proteins revealed a 30-fold difference in their synthesis rates. researchgate.net | Provides a comprehensive understanding of the dynamic regulation of plasma protein homeostasis in various physiological and pathological conditions. researchgate.net |
| Muscle Protein Synthesis Post-Exercise | Ingestion of whey or casein labeled with L-[1-13C]leucine after resistance exercise equally increased myofibrillar protein synthesis. physiology.org | Demonstrates the anabolic potential of different dietary proteins and informs nutritional strategies for muscle growth and repair. physiology.org |
| Cysteine Synthesis in Neonates | Very low-birth-weight neonates can synthesize cysteine from a [13C6]glucose precursor, as evidenced by the incorporation of the 13C label into hepatically derived apolipoprotein B-100 cysteine. nih.gov | Challenges the notion that cysteine is an essential amino acid for premature infants and provides insights into neonatal metabolism. nih.gov |
Quantification of Cysteine Residue Modification and Redox States in Proteins
The thiol group of cysteine residues is highly reactive and susceptible to a variety of post-translational modifications, which play crucial roles in regulating protein function, structure, and cellular signaling. The use of 13C-labeled reagents that specifically target cysteine residues has enabled the quantification of these modifications and the assessment of their redox state.
One prominent technique is the Isotope-Coded Affinity Tag (ICAT) method. acs.org This approach utilizes a pair of reagents, one containing 12C (light) and the other 13C (heavy), that specifically react with reduced cysteine thiols. acs.org By labeling two different samples (e.g., control vs. treated) with the light and heavy ICAT reagents respectively, mixing them, and analyzing the resulting peptides by mass spectrometry, the relative abundance of each peptide, and thus the oxidation state of the cysteine residue, can be accurately quantified. acs.org A decrease in the signal intensity of the heavy-labeled peptide indicates an increase in oxidation of that specific cysteine residue in the treated sample. acs.org
This methodology has been instrumental in redox proteomics, allowing for the global and site-specific analysis of cysteine oxidation in response to oxidative stress. upf.edu It helps to distinguish between changes in protein abundance and specific alterations in the redox state of cysteine residues. upf.edu Furthermore, advancements in this area include the development of label-free quantitative proteomic approaches combined with differential cysteine labeling to investigate the redox proteome in various biological contexts, such as aging skeletal muscle. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy also plays a significant role in determining the redox state of cysteine. The chemical shift of the 13Cβ atom of cysteine is highly sensitive to its oxidation state, providing a clear distinction between reduced and oxidized (disulfide-bonded) forms. nih.govnih.gov This allows for the prediction of the redox state of cysteine residues in proteins with high accuracy. nih.gov
Table 2: Techniques for Quantifying Cysteine Modification and Redox States
| Technique | Principle | Application |
| Isotope-Coded Affinity Tag (ICAT) | Differential labeling of reduced cysteine thiols with light (12C) and heavy (13C) isotopic tags, followed by mass spectrometry analysis to quantify the relative abundance of oxidized versus reduced forms. acs.org | Redox proteomics, identification and quantification of oxidant-sensitive cysteine thiols, and distinguishing changes in protein abundance from changes in redox state. acs.orgupf.edu |
| Differential Cysteine Labeling with d0/d5-NEM | Labeling of reduced and reversibly oxidized cysteines with light and heavy versions of N-ethylmaleimide, allowing for relative quantification of the redox state of individual cysteine residues by mass spectrometry. acs.org | Investigating the redox proteome in aging and disease models, identifying proteins with altered redox states. acs.org |
| 13C NMR Spectroscopy | The chemical shift of the 13Cβ atom of cysteine is highly sensitive to its redox state, allowing for the differentiation between reduced and oxidized cysteines. nih.govnih.gov | Prediction of the redox state and secondary structure of cysteine residues in proteins. nih.gov |
Tracing Cysteine Fluxes in Cellular and Tissue Models
DL-CYSTEINE (1-13C) is a crucial tool for tracing the metabolic fate of cysteine in various biological systems, from cultured cells to whole organisms. These studies provide a dynamic view of how cysteine is taken up, synthesized, and utilized in different metabolic pathways.
Metabolic Reprogramming Studies in Cultured Cells
Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. Tracing studies with 13C-labeled cysteine have been pivotal in uncovering the metabolic reprogramming of cysteine metabolism in cancer. For instance, in colorectal cancer cells, it was shown that cysteine is more readily taken up and utilized for glutathione (GSH) synthesis compared to cystine. nih.gov Similarly, in glioblastoma cells, 13C3-L-cysteine tracing revealed its rapid metabolism into L-cystine, L-cystathionine, and glutathione. pnas.org These studies highlight the critical role of exogenous cysteine in supporting the antioxidant capacity and biosynthetic needs of cancer cells.
Organ-Specific Metabolic Investigations (e.g., Liver, Pancreas)
The metabolic functions of organs are highly specialized. Stable isotope tracing with labeled cysteine allows for the investigation of these organ-specific metabolic pathways in vivo. Studies in mice using 13C-labeled serine and cystine have characterized cysteine metabolism in normal tissues and its alterations in tumors. nih.gov For example, de novo cysteine synthesis was found to be highest in the normal liver and pancreas, while it was absent in lung tissue. nih.govbiorxiv.org In contrast, cystine uptake and its subsequent metabolism were observed in all tissues and tumors studied. nih.govbiorxiv.org Recent advancements have even enabled the application of global 13C tracing and metabolic flux analysis to intact human liver tissue ex vivo, providing a more direct understanding of human liver metabolism. nih.gov
Comparative Flux Analysis in Different Biological States
By comparing metabolic fluxes under different conditions, researchers can gain insights into the adaptive responses of cells and tissues. For example, comparing metabolic flux maps in B-cells with high and low expression of the Myc oncoprotein revealed a significant reprogramming of central metabolism. vanderbilt.edu High Myc expression led to increased reliance on mitochondrial oxidative metabolism and a global upregulation of amino acid consumption relative to glucose. vanderbilt.edu Similarly, comparative analysis of cysteine metabolism in normal tissues versus tumors has shown that while de novo synthesis is often downregulated in tumors, the uptake of cystine from the environment becomes a major contributor to the intracellular cysteine pool. nih.govbiorxiv.org
Table 3: Findings from Tracing Cysteine Fluxes
| Biological Model | Tracer Used | Key Findings |
| Colorectal Cancer Cells | 13C3-cysteine, 13C2-cystine | Cysteine is more accessible than cystine for glutathione synthesis. nih.gov |
| Glioblastoma Cells | 13C3-L-cysteine | Cysteine is rapidly metabolized to L-cystine, L-cystathionine, and glutathione. pnas.org |
| Murine Tissues and Tumors | 13C1-serine, 13C6-cystine | De novo cysteine synthesis is high in normal liver and pancreas but downregulated in tumors, which rely more on cystine uptake. nih.govbiorxiv.org |
| Human Liver Tissue (ex vivo) | Global 13C tracers | Enables direct measurement of human liver metabolism, highlighting differences from rodent models. nih.gov |
| Myc-expressing B-cells | 13C-labeled substrates | High Myc expression leads to a shift towards mitochondrial metabolism and increased amino acid consumption. vanderbilt.edu |
Advancements in Quantitative Metabolomics and Fluxomics Using 13C-Labeled Cysteine
The integration of 13C-labeled cysteine with advanced analytical techniques like mass spectrometry and NMR has revolutionized the fields of quantitative metabolomics and metabolic flux analysis (MFA). nih.govnih.gov These approaches allow for the precise measurement of metabolite concentrations and the rates of metabolic reactions within a complex network. researchgate.net
13C-MFA involves introducing a 13C-labeled substrate, such as DL-CYSTEINE (1-13C), into a biological system and then measuring the resulting labeling patterns in downstream metabolites. nih.gov This information, combined with a stoichiometric model of metabolic pathways, allows for the calculation of intracellular metabolic fluxes. nih.govembopress.org This has been particularly useful in identifying metabolic bottlenecks and guiding metabolic engineering strategies. nih.gov
Recent advancements include the development of isotopically nonstationary MFA (INST-MFA), which analyzes the time-dependent changes in isotopic labeling to provide a more detailed picture of metabolic dynamics. vanderbilt.edufrontiersin.org This technique has been applied to study the metabolic reprogramming induced by oncoproteins and to characterize the metabolism of various cell types, including astrocytes. vanderbilt.edufrontiersin.org
Furthermore, the combination of quantitative metabolomics with 13C-MFA provides a comprehensive view of cellular metabolism, linking changes in metabolite pools to alterations in metabolic fluxes. mdpi.comnih.gov This integrated approach has been used to investigate the effects of recombinant protein production in Pichia pastoris and to understand the metabolic basis of various diseases. mdpi.comnih.govresearchgate.net
Steady-State and Non-Stationary 13C Metabolic Flux Analysis (MFA)
Metabolic flux analysis using 13C-labeled substrates is a cornerstone of systems biology, providing insights into the functional state of cellular networks. sci-hub.se The fundamental principle involves introducing a substrate, such as DL-CYSTEINE (1-13C), where a specific carbon atom is replaced by its heavy isotope, 13C. As the organism or cell culture metabolizes this labeled substrate, the 13C atom is distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. frontiersin.org These patterns, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to calculate the intracellular metabolic fluxes. eurisotop.comsci-hub.se
Steady-State 13C-MFA assumes that the metabolic and isotopic states of the system are constant over time. sci-hub.se This is typically achieved in continuous cell cultures (chemostats) where growth rates and nutrient concentrations are kept constant. sci-hub.se Under these conditions, the distribution of 13C isotopes in metabolites reaches a steady state, which can be modeled to determine the relative and absolute fluxes through various pathways. sci-hub.senih.gov For instance, the incorporation of the 1-13C from cysteine into glutathione can provide a measure of the rate of glutathione synthesis, a critical pathway for cellular redox homeostasis. nih.govnih.gov
Non-Stationary 13C-MFA , also known as isotopic transient MFA, has emerged as a powerful alternative that does not require the system to reach isotopic steady state. frontiersin.orgfrontiersin.org This method involves analyzing the time-dependent changes in the labeling patterns of intracellular metabolites immediately after the introduction of the 13C-labeled substrate. frontiersin.orgnih.gov This approach is particularly advantageous for studying systems with slow metabolic rates or large metabolite pools, where reaching isotopic steady state can be time-consuming. vanderbilt.edunih.gov It also allows for the analysis of dynamic metabolic responses to environmental perturbations. By capturing the transient labeling data, researchers can gain a more detailed picture of flux dynamics. nih.govfrontiersin.org For example, a study on astrocyte metabolism utilized isotopic transient MFA with [1-13C]glucose to elucidate flux ratios in key pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle. frontiersin.org Although this study used labeled glucose, the principles are directly applicable to experiments using DL-CYSTEINE (1-13C) to probe cysteine metabolism and its connections to other pathways.
| MFA Technique | Principle | Advantages | Typical Application |
| Steady-State 13C-MFA | Analysis of isotopic labeling patterns at isotopic and metabolic steady state. sci-hub.se | Simpler data analysis, well-established methodologies. | Quantifying fluxes in well-characterized systems under controlled conditions. |
| Non-Stationary 13C-MFA | Analysis of the time-course of isotopic labeling before reaching steady state. frontiersin.orgfrontiersin.org | Shorter experiment times, applicable to dynamic systems, can provide more precise flux estimates. nih.gov | Studying metabolic responses to perturbations, analyzing systems with slow turnover rates. |
Integration of 13C Tracing Data with Genome-Scale Metabolic Models (GSMMs)
Genome-scale metabolic models (GSMMs) are comprehensive in silico representations of an organism's entire metabolic network, constructed from its genomic and biochemical information. mdpi.com While powerful, these models often contain gaps and uncertainties. Integrating experimental data from 13C tracing studies, such as those using DL-CYSTEINE (1-13C), can significantly enhance the predictive power and accuracy of GSMMs. plos.orgnih.gov
The data from 13C labeling experiments provide strong constraints on the possible flux distributions within the metabolic network, helping to resolve ambiguities and validate the model's structure. nih.gov This integration allows for a systems-level analysis of metabolism, connecting the fluxes in central carbon metabolism with the broader metabolic network responsible for producing biomass precursors, energy, and reducing equivalents. plos.org
A key benefit of this integration is the ability to check for consistency between the experimentally determined fluxes in core metabolic pathways and the predicted fluxes in the peripheral metabolism. plos.orgnih.gov For example, by tracing the 13C from DL-CYSTEINE (1-13C) into various downstream metabolites, researchers can validate and refine the parts of the GSMM related to cysteine metabolism, including its role in the synthesis of glutathione, taurine (B1682933), and its catabolism. nih.govnih.govmedchemexpress.com This process can help to identify missing reactions or incorrect pathway connections in the model. mdpi.com
Furthermore, the integration of 13C tracing data with GSMMs can lead to the discovery of novel metabolic pathways and activities. nih.gov By comparing the measured isotopic labeling patterns with the model's predictions, discrepancies can point to uncharacterized enzymatic reactions or metabolic routes. This approach has been instrumental in advancing our understanding of complex metabolic systems in various organisms, from microbes to humans. nih.govbiorxiv.org
| Component | Description | Role in Integration |
| DL-CYSTEINE (1-13C) | A stable isotope-labeled form of the amino acid cysteine. isotope.com | Provides experimental data on the flow of carbon through metabolic pathways. |
| 13C Tracing Data | Mass isotopomer distributions of metabolites measured by MS or NMR. sci-hub.se | Constrains the solution space of possible metabolic fluxes. nih.gov |
| Genome-Scale Metabolic Model (GSMM) | A comprehensive in silico model of an organism's metabolism. mdpi.com | Provides the stoichiometric framework for calculating metabolic fluxes. plos.org |
| Metabolic Flux Analysis (MFA) | A computational method to quantify reaction rates in a metabolic network. sci-hub.se | Integrates the 13C tracing data with the GSMM to estimate a consistent flux distribution. |
Theoretical and Computational Modeling of 13c Labeled Cysteine Metabolism
Isotope Tracing Models for Complex Metabolic Networks
Isotope tracing with compounds like ¹³C-labeled cysteine is fundamental to understanding the complexities of metabolic networks. nih.govaacrjournals.org These models are essential for calculating flux distributions and interpreting the labeling patterns of specific metabolites. frontiersin.org
Development of Isotope Balances for 13C-Labeled Metabolites
The foundation of ¹³C-MFA lies in the development of precise isotope balance equations. These balances track the flow of ¹³C atoms from a labeled precursor, such as DL-CYSTEINE (1-¹³C), into various metabolic intermediates. vanderbilt.edu The process involves creating a system of algebraic equations that describe the distribution of isotopomers—molecules that differ only in their isotopic composition—at a metabolic and isotopic steady state. vanderbilt.edu This mathematical framework allows researchers to simulate how the pattern of ¹³C labeling in metabolites changes in response to different metabolic fluxes. vanderbilt.edu
For instance, when [U-¹³C₃, ¹⁵N₁]L-cysteine is introduced into a cell culture, it is rapidly taken up and metabolized. asm.org The labeled carbon and nitrogen atoms are incorporated into a variety of downstream compounds, including L-cystine and L-alanine. asm.org By measuring the isotopic enrichment in these and other metabolites over time using techniques like capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), a detailed picture of cysteine's metabolic fate can be constructed. asm.org
The complexity of these models has grown to encompass various cellular compartments, such as the cytosol and mitochondria, and the transport processes that connect them. nih.gov These multi-compartment models are crucial for accurately representing the metabolism of eukaryotic cells. nih.gov
Algorithms for Flux Estimation from 13C Labeling Patterns
Once the isotope balances are established and the labeling data is collected, sophisticated algorithms are employed to estimate the metabolic fluxes. This is essentially an optimization problem: the algorithm seeks the set of flux values that best explains the experimentally measured labeling patterns. nih.gov
Two primary approaches exist for this estimation:
Optimization Approach: This method involves iteratively adjusting candidate flux values until the simulated labeling patterns match the experimental data as closely as possible. This is a non-linear optimization task, and to ensure a global optimal solution is found, the estimation is often repeated multiple times with different random starting values for the fluxes. nih.gov
Direct Approach: This method augments the linear balance constraints of the metabolic network with linear constraints derived from the labeling patterns of metabolites. This approach can avoid some of the complexities and potential pitfalls of non-linear optimization.
The development of advanced computational methods, such as the cumomer and Elementary Metabolite Unit (EMU) methods, has made it possible to solve these complex equation systems efficiently, even for large-scale metabolic networks. vanderbilt.eduoup.com
Computational Flux Analysis Algorithms and Software Development
The increasing complexity of ¹³C-MFA experiments has driven the development of specialized software packages to automate and standardize the computational aspects of the analysis. nsf.gov These tools have made the powerful techniques of metabolic flux analysis more accessible to the broader scientific community. nih.gov
Data Processing and Interpretation Tools for 13C Isotopic Data
A critical step in ¹³C-MFA is the processing and interpretation of the raw data generated by analytical instruments like mass spectrometers. This involves correcting for the natural abundance of ¹³C isotopes and converting the raw data into a format suitable for flux analysis. jove.com
Several software tools have been developed to streamline this process. For example, WUFlux is an open-source platform that can directly correct mass spectrum data from TBDMS-derivatized proteinogenic amino acids by removing background noise. github.io Other tools, like IsoCor, are used to correct for the natural abundance of stable isotopes in mass spectrometry data. acs.org The integration of various analytical techniques, such as GC-MS and NMR, can further enhance the resolution of flux estimations. creative-proteomics.com
The table below lists some of the software packages available for ¹³C-MFA, highlighting their key features.
| Software | Key Features |
| INCA | Integrates NMR and mass spectrometry data for MFA, allowing for the estimation of fluxes and their uncertainties. numberanalytics.com |
| Metran | A software package for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis. nih.govmit.edu |
| OpenFLUX | An open-source software for MFA data analysis, providing a user-friendly interface for flux estimation. numberanalytics.com |
| 13CFLUX2 | A high-performance software suite for composing flexible computational ¹³C-MFA workflows to design and evaluate carbon labeling experiments. oup.com |
| WUFlux | An open-source platform designed to facilitate flux analysis of microbial metabolisms with predefined network templates. github.ioosti.gov |
Optimization and Sensitivity Analysis in Metabolic Flux Estimation
A key challenge in metabolic flux estimation is the non-linear nature of the underlying equations, which can lead to multiple local, suboptimal solutions. nih.gov To address this, flux estimation is typically restarted multiple times with random initial values to increase the confidence that a global optimum has been found. nih.gov
After estimating the fluxes, a goodness-of-fit analysis is performed to ensure that the model provides a statistically acceptable fit to the experimental data. nih.gov Furthermore, sensitivity analysis is crucial for determining the confidence intervals of the estimated fluxes. nih.gov This analysis helps to identify which fluxes are well-determined by the data and which are more uncertain. nih.govnih.gov Early methods for calculating confidence intervals relied on linear approximations, but more accurate non-linear methods have since been developed. nih.gov
In Silico Simulations of Cysteine Metabolic Pathways with Isotopic Labels
In silico simulations play a vital role in both the design and interpretation of isotope tracing experiments. By computationally modeling the flow of ¹³C from a labeled substrate like DL-CYSTEINE (1-¹³C) through a metabolic network, researchers can predict the expected labeling patterns in various metabolites. nih.gov These simulations are invaluable for optimizing experimental design, for instance, by selecting the tracer that will provide the highest resolution for the pathways of interest. vanderbilt.edu
Recent studies have utilized stable isotope tracing with ¹³C₁-serine and ¹³C₆-cystine to comprehensively investigate cysteine metabolism in normal tissues and in the context of cancer. nih.govaacrjournals.org These studies have revealed that de novo cysteine synthesis is highly active in the liver and pancreas but is often downregulated during tumorigenesis. nih.gov In contrast, the uptake of cystine and its subsequent metabolism is a common feature of both normal tissues and tumors. nih.gov
Computational models have also been used to explore the metabolic reprogramming that occurs in cancer cells. For example, isotopically nonstationary ¹³C flux analysis has been applied to study the effects of Myc-induced metabolic changes in B-cells, revealing significant alterations in central carbon metabolism. nih.gov These in silico approaches, combined with experimental data, provide a powerful framework for dissecting the complex metabolic alterations that underlie disease.
Machine Learning and Artificial Intelligence Approaches in Isotopic Data Analysis
The analysis of isotopic data, particularly from large-scale metabolomics and proteomics experiments involving ¹³C-labeled cysteine, presents significant computational challenges. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this complexity, offering new ways to interpret data, predict metabolic behaviors, and accelerate research. biopharminternational.commdpi.comnumberanalytics.com These advanced computational methods can identify patterns in vast datasets that are often invisible to traditional analysis, leading to novel insights into cellular metabolism. numberanalytics.com
Predicting Cysteine Reactivity and Function:
A key application of ML in this field is the prediction of cysteine reactivity. nih.govacs.org Cysteine residues have vital functions in catalysis and redox regulation, and their reactivity is a strong indicator of their biological role. nih.govacs.org Researchers have developed ML models, such as support vector machines (SVMs) and tree-based models, to predict which cysteine residues in the proteome are "hyper-reactive" or "ligandable" based on protein sequence and structural features. biorxiv.orgacs.orgacs.org
For instance, a method named sbPCR (sequence-based prediction of cysteine reactivity) utilizes an SVM combined with other tools to predict hyper-reactive cysteines from local sequence features alone. nih.govacs.org This approach, trained on data from quantitative chemoproteomic methods like isoTOP-ABPP, has demonstrated high accuracy. acs.org Another model, HyperCys, employs an ensemble stacked machine learning approach, integrating multiple ML models to predict druggable, hyper-reactive cysteines by analyzing a combination of sequence, structural, and physicochemical properties. mdpi.com The XGBoost algorithm has also been effectively used to predict how events like phosphorylation can alter cysteine reactivity. nih.gov
These predictive models are crucial for drug discovery, helping to identify potential cysteine targets for covalent inhibitors. nih.gov
Data Table: Performance of Machine Learning Models in Predicting Cysteine Properties
| Model/Method | Algorithm(s) | Prediction Target | Reported Accuracy/Performance | Source(s) |
| sbPCR | Support Vector Machine (SVM), BLAST, tCKSAAP | Hyper-reactive cysteines | 98% accuracy, 95% precision, 89% recall | nih.govacs.org |
| HyperCys | Ensemble Stacked Model (KNN, SVM, LightGBM, MLP, RF, Logistic Regression) | Hyper-reactive druggable cysteines | 78.4% accuracy, 0.824 ROC AUC | mdpi.com |
| XGBoost Model | XGBoost | Phosphorylation-induced reactivity changes | 0.8192 AUC (occurrence), 0.9203 AUC (direction) | nih.gov |
| Tree-based & CNN Models | Gradient Boosted Trees, Convolutional Neural Networks (CNNs) | Cysteine ligandability | ~94% AUC (unseen tests) | biorxiv.orgacs.org |
| DLBWE-Cys | Deep Learning (CNN, BiLSTM, Attention Mechanism) | Cysteine S-carboxyethylation sites | Outperforms other ML/deep learning models in cross-validation | frontiersin.org |
Enhancing Metabolic Flux Analysis (MFA):
Metabolic Flux Analysis (MFA) is a core technique for interpreting data from ¹³C-labeling experiments. biopharminternational.com Traditionally, MFA relies on complex mathematical models that can be computationally intensive and time-consuming. acs.org AI and ML are being integrated into MFA workflows to overcome these limitations. omicstutorials.com
Automating Isotopic Data Processing:
The initial processing of raw data from mass spectrometry is a critical step where ML can have a substantial impact. Machine learning algorithms are being developed to automate tasks such as:
Isotope Identification: Classifying different isotopes in complex gamma-ray or mass spectra. mdpi.comafit.edu
Spectral Deconvolution: Separating overlapping isotopic patterns and assigning correct charge states to ions in ESI-MS. chemrxiv.org
Peak Classification: Differentiating between monoisotopic peaks and other signals in a spectrum. acs.org
For example, the IsoDec algorithm uses a lightweight neural network to perform isotopic charge assignment in top-down proteomics spectra, demonstrating improved speed and accuracy over existing tools. chemrxiv.org The development of such automated tools is essential for handling the large volumes of data generated in modern proteomics and metabolomics and for reducing the potential for human error. mdpi.com
Future Directions and Emerging Research Avenues for Dl Cysteine 1 13c Research
Integration with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)
The integration of stable isotope tracing with multi-omics platforms represents a significant leap forward in understanding cellular physiology. DL-CYSTEINE (1-13C) is central to this evolution, providing a dynamic layer of information that connects the genome, transcriptome, proteome, and metabolome. By tracing the journey of the 13C label from cysteine, researchers can build more comprehensive and predictive models of cellular function in health and disease.
In proteomics, the use of 13C-labeled amino acids allows for the direct measurement of protein synthesis, turnover, and post-translational modifications. ijs.si Techniques like Isotope-Coded Affinity Tags (ICAT), which specifically target cysteine residues, can be adapted to use 13C, avoiding issues associated with deuterium (B1214612) labels. thermofisher.combiorxiv.org By supplying DL-CYSTEINE (1-13C), researchers can quantify the rate at which cysteine is incorporated into newly synthesized proteins, providing a direct measure of proteome dynamics. acs.org This is particularly valuable in studying conditions with altered protein metabolism.
The true power of DL-CYSTEINE (1-13C) emerges when proteomics data is combined with transcriptomics and metabolomics. For instance, in Chinese hamster ovary (CHO) cells used for biopharmaceutical production, multi-omics studies have revealed how cysteine availability impacts metabolic pathways and monoclonal antibody production. nih.govresearchgate.net Future studies can use DL-CYSTEINE (1-13C) to precisely track how transcriptional changes in metabolic enzymes—such as those in the transsulfuration pathway—correlate with the actual metabolic flux and incorporation of cysteine into both cellular proteins and therapeutic products. This integrated approach allows for a systems-level understanding, revealing how cellular regulation at the gene expression level translates into functional metabolic and proteomic outcomes. nih.gov
| Omics Technology | Role of DL-CYSTEINE (1-13C) | Key Research Questions Addressed | Potential Findings |
|---|---|---|---|
| Proteomics | Tracer for de novo protein synthesis and cysteine-specific modifications. | What is the rate of protein synthesis and turnover? Which proteins are actively incorporating cysteine? | Identification of proteins with altered stability; quantification of protein production rates. |
| Transcriptomics | Correlate metabolic flux with gene expression. | How do changes in gene expression for metabolic enzymes affect cysteine metabolic pathways? | Linking transcriptional regulation to functional metabolic output; identifying regulatory bottlenecks. |
| Metabolomics | Tracer for mapping flux through cysteine-dependent metabolic pathways (e.g., glutathione (B108866), taurine (B1682933) synthesis). | What are the primary metabolic fates of cysteine under different conditions? | Quantification of flux into antioxidant pathways; identifying metabolic shifts in disease. aacrjournals.org |
| Multi-Omics Integration | Provides a dynamic data layer linking gene expression to protein function and metabolic activity. | How does the cell coordinate its response to stimuli across all molecular levels? | Comprehensive, predictive models of cellular metabolism and disease progression. |
Development of High-Throughput Screening (HTS) Methodologies Incorporating Isotopic Tracers
High-throughput screening (HTS) is a cornerstone of drug discovery, but traditional methods often lack the biological context of a functioning metabolic system. researchgate.net Incorporating stable isotopic tracers like DL-CYSTEINE (1-13C) into HTS platforms is an emerging strategy to overcome this limitation, enabling the screening for compounds that modulate specific metabolic pathways with greater precision and physiological relevance. acs.orgsnmjournals.org
Future HTS assays can be designed to monitor the activity of enzymes involved in cysteine metabolism. For example, a screen could identify inhibitors of enzymes that convert cysteine into downstream metabolites like glutathione. wikipedia.org In this setup, cells would be incubated with DL-CYSTEINE (1-13C) and a library of test compounds. The readout, performed by high-throughput mass spectrometry, would measure the amount of 13C-labeled glutathione produced. 20visioneers15.com A decrease in the labeled product would indicate a "hit"—a potential inhibitor of the pathway. This approach is more direct and less prone to artifacts than many fluorescence-based assays. nih.gov
Another application is in screening for compounds that affect protein synthesis or degradation, processes where cysteine often plays a critical role. plos.org An HTS assay could quantify the incorporation of DL-CYSTEINE (1-13C) into a specific reporter protein or the entire proteome. This would be invaluable for identifying drugs that target protein homeostasis, a key vulnerability in many diseases. The development of such assays, moving from traditional biochemical assays to more complex cell-based systems, represents a significant step towards more effective and biologically relevant drug discovery. rsc.org
| HTS Assay Concept | Role of DL-CYSTEINE (1-13C) | Screening Target | Detection Method | Potential Application |
|---|---|---|---|---|
| Metabolic Pathway Modulation | Metabolic tracer to follow conversion to downstream products. | Enzymes in the cysteine metabolic pathway (e.g., glutamate-cysteine ligase). | Mass Spectrometry | Discovery of drugs for metabolic disorders or cancer. |
| Protein Synthesis/Degradation | Tracer to measure incorporation into or release from proteins. | Ribosome, proteasome, specific ligases or proteases. | Mass Spectrometry or Scintillation Proximity Assay | Identifying modulators of protein homeostasis. |
| Peptide Reactivity Screen | Incorporated into a synthetic peptide substrate. | Chemical sensitizers or covalent inhibitors. | High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry | Toxicology screening for skin sensitization potential. nih.gov |
Advanced Imaging Techniques Utilizing 13C-Labeled Compounds beyond Traditional NMR/MRI
While Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) are powerful tools for tracking 13C-labeled compounds, their sensitivity is inherently low. snmjournals.orgucsf.edu Emerging research focuses on advanced imaging techniques that dramatically enhance sensitivity or provide different types of information, allowing for the visualization of metabolic processes in real-time and with high resolution.
Hyperpolarized 13C MRI is a revolutionary technique that increases the MRI signal of 13C-labeled molecules by more than 10,000-fold. nih.gov This allows for the non-invasive, real-time imaging of metabolic pathways in vivo. While hyperpolarized [1-13C]pyruvate is the most studied agent, research is expanding to other probes. For example, hyperpolarized [1-13C]N-acetyl cysteine has been developed to monitor the redox state of cells by tracking its conversion into a disulfide bond with glutathione, a process that is spectroscopically distinct. researchgate.net Future work with hyperpolarized DL-CYSTEINE (1-13C) could directly visualize its uptake and flux into critical pathways like protein synthesis and glutathione production in tumors or other diseased tissues. nih.gov
Mass Spectrometry Imaging (MSI) is another powerful technique that maps the spatial distribution of hundreds of molecules, including isotopically labeled compounds, directly from tissue sections. researchgate.net By administering DL-CYSTEINE (1-13C) to an organism, MSI can then be used to create high-resolution images showing where the labeled cysteine and its downstream metabolites are located within a complex tissue architecture. This iso-imaging approach can reveal metabolic heterogeneity within organs, for instance, distinguishing the metabolic activity of a tumor from its surrounding stroma. researchgate.net
| Imaging Technique | Principle | Advantages with DL-CYSTEINE (1-13C) | Research Application |
|---|---|---|---|
| Hyperpolarized 13C MRI | Dramatically increases the 13C NMR/MRI signal via dynamic nuclear polarization (DNP). nih.gov | Enables real-time, non-invasive imaging of cysteine metabolism in vivo with high sensitivity. | Visualizing altered redox metabolism (glutathione synthesis) in cancer or inflammatory diseases. researchgate.net |
| Mass Spectrometry Imaging (MSI) | Measures mass-to-charge ratio of molecules from a surface to create a spatial map. | Provides high-resolution spatial mapping of 13C-labeled cysteine and its metabolites in tissue sections. researchgate.net | Studying metabolic heterogeneity in tumors, kidney, or brain tissue. |
| Epigenetic MRI (eMRI) | Uses 13C NMR to detect labeled methyl groups on DNA. biorxiv.org | While demonstrated with methionine, future probes derived from 13C-cysteine could track sulfur-related epigenetic modifications. | Non-invasive mapping of epigenetic changes in the brain and other organs. |
Novel Applications in Systems Biology and Metabolic Network Reconstruction
Systems biology aims to understand the complex interactions within a biological system as a whole. Metabolic network reconstruction is a key component of this, creating computational models that can predict how an organism's metabolism will respond to genetic or environmental changes. Data from stable isotope tracing studies are essential for validating and constraining these models, and DL-CYSTEINE (1-13C) is a valuable tool in this context.
By feeding cells or organisms DL-CYSTEINE (1-13C) and measuring the 13C enrichment in various downstream metabolites, researchers can perform 13C-Metabolic Flux Analysis (MFA). nih.gov This experimental data provides a quantitative measure of the rates (fluxes) through different metabolic pathways. This information is then used to constrain the possible solutions of a genome-scale metabolic model, making its predictions far more accurate. For example, MFA using 13C-labeled substrates has been used to reconstruct the metabolic networks of the plant Arabidopsis thaliana and the microalga Chlorella protothecoides, revealing unique properties of their metabolism. pnas.orgnrel.gov
Future applications will use DL-CYSTEINE (1-13C) to build more sophisticated, tissue-specific, and multi-cellular models. For instance, by tracing cysteine metabolism in co-culture systems of cancer cells and immune cells, researchers can model the metabolic interplay between them. This could reveal how cancer cells might deplete cysteine from the microenvironment, thereby impairing the function of tumor-infiltrating lymphocytes. These models can then be used to predict novel drug targets—for example, an enzyme in the cancer cell's cysteine metabolic network that, when inhibited, would restore cysteine availability for the immune cells.
| Systems Biology Application | Role of DL-CYSTEINE (1-13C) | Model Input | Model Output/Prediction |
|---|---|---|---|
| Metabolic Flux Analysis (MFA) | Provides quantitative flux data for model constraint. | 13C labeling patterns in downstream metabolites (e.g., glutathione, taurine, proteinogenic cysteine). nih.gov | A map of active metabolic pathway rates. |
| Tissue-Specific Metabolic Models | Delivers data on metabolic specialization of different tissues. | In vivo tracing data from various organs after DL-CYSTEINE (1-13C) administration. aacrjournals.org | Models that predict how different organs contribute to whole-body cysteine homeostasis. |
| Multi-Cellular Network Reconstruction | Traces the flow of cysteine and its metabolites between different cell types. | Labeling data from co-culture experiments or spatially resolved imaging. | Predictions of metabolic interactions (symbiosis, competition) in a tissue microenvironment. |
Exploration of Cysteine (1-13C) in Non-Mammalian and Microbial Systems
While much metabolic research is focused on mammalian systems, the unique biochemistry of non-mammalian and microbial organisms presents exciting opportunities for investigation with DL-CYSTEINE (1-13C). These systems often have novel metabolic pathways and play crucial roles in ecology, agriculture, and biotechnology.
In microbial research, 13C-labeled cysteine can be used to probe the intricacies of bacterial metabolism and protein synthesis. Studies in Escherichia coli have used labeled cysteine to understand how the amino acid is catabolized and incorporated into proteins, and how these processes can be manipulated for specific labeling purposes. nih.gov More recently, isotopic tracing with 13C-L-cysteine helped to demonstrate that the vaginal microbiome bacterium Lactobacillus iners is dependent on external cysteine and cannot synthesize it, revealing a potential therapeutic vulnerability. biorxiv.org
In plant science, DL-CYSTEINE (1-13C) can be used to trace the synthesis of sulfur-containing secondary metabolites, many of which have important roles in plant defense or have nutritional value for humans. As demonstrated in Arabidopsis, 13C labeling is a powerful tool for building genome-scale metabolic models of plants. pnas.org Similarly, in oleaginous microalgae like Chlorella protothecoides, 13C flux analysis can optimize the production of lipids for biofuels. nrel.gov Future research could explore cysteine metabolism in insects like Drosophila melanogaster or in nitrogen-fixing plants like Trifolium repens, where cysteine has been identified but its metabolic roles are less understood. nih.gov
| Organism/System | Area of Investigation | Potential Insights from DL-CYSTEINE (1-13C) Tracing |
|---|---|---|
| Escherichia coli (Bacteria) | Protein synthesis and metabolic engineering. | Optimization of labeled protein production; understanding metabolic regulation. nih.gov |
| Lactobacillus iners (Vaginal Microbiome) | Nutrient dependencies and host-microbe interactions. | Confirmation of metabolic auxotrophies; identifying targets to modify the microbiome. biorxiv.org |
| Arabidopsis thaliana (Plant) | Primary and secondary metabolism; metabolic engineering. | Flux towards essential amino acids, vitamins, and defense compounds. pnas.org |
| Chlorella protothecoides (Microalga) | Biofuel production. | Mapping carbon flux to optimize lipid synthesis. nrel.gov |
| Drosophila melanogaster (Insect) | Developmental biology and aging. | Role of cysteine and sulfur metabolism in lifespan and stress resistance. |
Q & A
Basic Research Questions
Q. How can researchers synthesize DL-Cysteine (1-13C) with high isotopic purity, and what critical factors influence yield and stability?
- Methodological Answer : Synthesis typically involves electrochemical cleavage of protecting groups (e.g., S-benzyl, N-tosyl) to preserve isotopic integrity. For example, simultaneous removal of S-benzyl and N-tosyl groups under controlled electrochemical conditions ensures high isotopic purity . Catalysts like salicylaldehyde in aqueous sodium hydroxide can optimize reaction efficiency . Post-synthesis, purity is validated via NMR to confirm 13C incorporation and assess stability under storage conditions (e.g., -20°C for long-term preservation) .
Q. Which analytical techniques are most reliable for validating isotopic labeling and structural integrity of DL-Cysteine (1-13C)?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming 13C incorporation at the C1 position, while mass spectrometry (MS) quantifies isotopic enrichment (e.g., 99% purity) . High-performance liquid chromatography (HPLC) coupled with UV detection can monitor degradation products, ensuring structural stability during experiments .
Q. How is DL-Cysteine (1-13C) applied in metabolic pathway tracing, and what experimental designs are optimal for dynamic flux analysis?
- Methodological Answer : DL-Cysteine (1-13C) is used in metabolic flux studies to track sulfur-containing amino acid pathways. Isotope-Enhanced NMR or LC-MS/MS quantifies 13C-labeled intermediates in real-time, enabling precise mapping of cysteine’s role in glutathione synthesis or redox regulation . Experimental controls should include unlabeled cysteine to distinguish background signals and validate tracer incorporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data derived from DL-Cysteine (1-13C) studies, particularly in heterogeneous cell populations?
- Methodological Answer : Discrepancies often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways). Single-cell metabolomics or spatially resolved NMR can mitigate this. For example, combining 13C tracing with fluorescence-activated cell sorting (FACS) isolates subpopulations, reducing data variability . Additionally, kinetic modeling (e.g., INST-MFA) accounts for isotopic dilution effects .
Q. What strategies optimize the synthesis of S-protected DL-Cysteine (1-13C) derivatives for studying thiol-disulfide exchange dynamics?
- Methodological Answer : Electrochemical methods enable selective deprotection of S-benzyl groups without disrupting the 13C label, facilitating synthesis of derivatives like S-nitroso-DL-cysteine (1-13C) . Reaction pH and temperature must be tightly controlled to prevent racemization, which compromises optical activity . Post-synthesis, X-ray crystallography or Raman spectroscopy verifies disulfide bond geometry .
Q. How should experimental designs incorporate DL-Cysteine (1-13C) to investigate redox stress in disease models, ensuring reproducibility across studies?
- Methodological Answer : Use DL-Cysteine (1-13C) in pulse-chase experiments to quantify glutathione turnover under oxidative stress. Isotope Ratio Mass Spectrometry (IRMS) paired with redox-sensitive fluorescent probes (e.g., roGFP) provides dual validation of thiol redox states . Standardize cell culture media cysteine concentrations to avoid confounding effects from endogenous sources .
Methodological Considerations
- Data Validation : Cross-reference isotopic purity (NMR) with functional assays (e.g., enzyme kinetics) to confirm biological relevance .
- Ethical and Safety Protocols : Follow guidelines for handling radioactive byproducts (if using 14C cross-validation) and ensure proper waste disposal for thiol-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
